

# MK-8245 Trifluoroacetate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | MK-8245 Trifluoroacetate |           |
| Cat. No.:            | B1139230                 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of **MK-8245 Trifluoroacetate**, a potent and liver-targeted inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the areas of metabolic diseases and oncology.

# **Chemical Structure and Properties**

**MK-8245 Trifluoroacetate** is the trifluoroacetic acid salt of the active pharmaceutical ingredient MK-8245. The trifluoroacetate salt form enhances the compound's stability and solubility properties.

Chemical Name: 2-(5-{3-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl}-2H-1,2,3,4-tetrazol-2-yl)acetic acid; trifluoroacetic acid[1]

Structure of MK-8245:



# The image you are requesting does not exist or is no longer available.

i mgur.com

Table 1: Chemical Identifiers and Properties of MK-8245 Trifluoroacetate

| Property          | Value                                                                      | Reference |
|-------------------|----------------------------------------------------------------------------|-----------|
| CAS Number        | 1415559-41-9                                                               | [1]       |
| Molecular Formula | C19H17BrF4N6O6                                                             | [1]       |
| Molecular Weight  | 581.27 g/mol                                                               | [1]       |
| SMILES            | OC(=0)C(F) (F)F.OC(=0)CN1N=C(N=N1)C 1=CC(=NO1)N1CCC(CC1)OC 1=CC(F)=CC=C1Br | [1]       |
| InChI Key         | LEBPCMXFQYATAK-<br>UHFFFAOYSA-N                                            | [1]       |

# **Biological Activity and Mechanism of Action**

MK-8245 is a highly potent and selective inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), an enzyme that plays a critical role in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs)[2][3][4]. The inhibition of SCD1 leads to a decrease in the



cellular pool of MUFAs, which has been shown to have therapeutic effects in various disease models.

## **Potency and Selectivity**

MK-8245 exhibits nanomolar potency against human, mouse, and rat SCD1. It is highly selective for SCD1 over other desaturases.

Table 2: In Vitro Potency of MK-8245

| Target     | IC50 (nM) | Reference |
|------------|-----------|-----------|
| Human SCD1 | 1         | [3][4]    |
| Mouse SCD1 | 3         | [3][4]    |
| Rat SCD1   | 3         | [3][4]    |

#### **Liver-Targeted Mechanism of Action**

A key feature of MK-8245 is its liver-targeted delivery, which is achieved through the active transport by Organic Anion Transporting Polypeptides (OATPs) that are highly expressed on hepatocytes[5]. This liver-specific uptake minimizes systemic exposure and potential off-target effects.



Click to download full resolution via product page



Caption: Liver-specific uptake and mechanism of action of MK-8245.

# **Experimental Protocols Synthesis of MK-8245**

A practical, kilogram-scale, and chromatography-free synthesis of MK-8245 has been developed. The key steps involve:

- Addition-Elimination Reaction: An efficient reaction between a piperidine fragment and a 3bromoisoxaline.
- Iodine-Mediated Oxidation: Oxidation of the resulting intermediate to the corresponding isoxazole.
- Tetrazole Formation: A safe and scalable protocol for the formation of the tetrazole ring.

While the detailed, step-by-step protocol is proprietary, the published literature outlines this general synthetic strategy. For researchers aiming to synthesize MK-8245, the publication "Development of a Practical Synthesis of Stearoyl-CoA Desaturase (SCD1) Inhibitor MK-8245" in Organic Process Research & Development provides the foundational methodology.



Click to download full resolution via product page

Caption: General synthetic workflow for MK-8245.

## **Purification and Analytical Validation**

Detailed protocols for the purification and analytical validation of **MK-8245 Trifluoroacetate** are not publicly available. However, standard methods for small molecule drugs would be employed:



- Purification: Crystallization is a likely method for purification, especially given the development of a chromatography-free synthesis.
- Analytical Validation:
  - High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection would be developed to determine the purity of the compound and quantify it in various matrices. The method would be validated for linearity, accuracy, precision, and specificity.
  - Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy would be used to confirm the chemical structure of MK-8245 Trifluoroacetate.
  - Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the exact mass and elemental composition.

#### **Human SCD1 Hepatocyte Assay**

The inhibitory activity of MK-8245 on SCD1 in a cellular context is typically assessed using a hepatocyte-based assay. The general protocol involves:

- Cell Culture: Primary human hepatocytes or a suitable human liver cell line (e.g., HepG2, though noting their potential lack of active OATPs) are cultured.
- Compound Treatment: Cells are incubated with varying concentrations of MK-8245.
- Substrate Addition: A labeled saturated fatty acid substrate (e.g., [14C]-stearic acid) is added to the culture medium.
- Lipid Extraction: After a defined incubation period, total lipids are extracted from the cells.
- Separation and Quantification: The fatty acids are converted to their methyl esters and separated by HPLC or TLC. The amounts of radiolabeled saturated and monounsaturated fatty acids are quantified to determine the SCD1 activity.
- IC50 Determination: The concentration of MK-8245 that causes 50% inhibition of SCD1 activity is calculated.



#### **OATP-Mediated Uptake Assay**

To confirm the liver-specific uptake of MK-8245, in vitro transporter assays are conducted. A general protocol is as follows:

- Cell Lines: Cell lines overexpressing specific OATP transporters (e.g., OATP1B1, OATP1B3)
   and a control cell line lacking these transporters are used.
- Compound Incubation: The cells are incubated with a defined concentration of MK-8245 for various time points.
- Cell Lysis and Quantification: After incubation, the cells are washed and lysed. The
  intracellular concentration of MK-8245 is quantified using a suitable analytical method, such
  as LC-MS/MS.
- Data Analysis: The rate of uptake in the OATP-expressing cells is compared to the control
  cells to determine the contribution of the specific transporter to the uptake of MK-8245.

#### **Summary of Quantitative Data**

Table 3: Summary of In Vitro and In Vivo Data for MK-8245



| Parameter                                               | Species   | Value         | Reference |
|---------------------------------------------------------|-----------|---------------|-----------|
| hSCD1 IC50                                              | Human     | 1 nM          | [3][4]    |
| mSCD1 IC50                                              | Mouse     | 3 nM          | [3][4]    |
| rSCD1 IC50                                              | Rat       | 3 nM          | [3][4]    |
| Rat Hepatocyte IC50                                     | Rat       | 68 nM         | [6]       |
| HepG2 Cell IC50                                         | Human     | ~1 µM         | [6]       |
| Δ5/Δ6 Desaturase<br>Selectivity                         | Rat/Human | >100,000-fold | [7]       |
| Tissue Distribution<br>(Liver:Harderian<br>Gland Ratio) | Mouse     | 21:1          | [7]       |
| eDIO Mouse Glucose<br>Clearance ED50                    | Mouse     | 7 mg/kg       | [8]       |

# **Signaling Pathway of SCD1 Inhibition**

The inhibition of SCD1 by MK-8245 has significant downstream effects on cellular signaling pathways, particularly in the context of metabolic diseases and cancer. By reducing the availability of MUFAs, SCD1 inhibition can induce ER stress and apoptosis in cancer cells and improve insulin sensitivity in metabolic tissues.





Click to download full resolution via product page

Caption: Downstream signaling effects of SCD1 inhibition by MK-8245.

This technical guide provides a summary of the currently available information on **MK-8245 Trifluoroacetate**. For more detailed experimental procedures, readers are encouraged to consult the primary literature cited herein.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. SCD1 is the critical signaling hub to mediate metabolic diseases: Mechanism and the development of its inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. INSIGHTS INTO STEAROYL-CoA DESATURASE-1 REGULATION OF SYSTEMIC METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stearoyl-coenzyme A desaturase 1 inhibition and the metabolic syndrome: considerations for future drug discovery PMC [pmc.ncbi.nlm.nih.gov]
- 7. ebin.pub [ebin.pub]
- 8. scribd.com [scribd.com]
- To cite this document: BenchChem. [MK-8245 Trifluoroacetate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139230#chemical-structure-of-mk-8245trifluoroacetate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com